4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C21H27N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a pyridinyl-benzyl group and a tert-butyl ester functional group.
Preparation Methods
The synthesis of 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Pyridinyl-Benzyl Group: The piperazine ring is then substituted with a pyridinyl-benzyl group through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl-benzyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block in combinatorial chemistry.
Biology: It is used in the study of biological processes and as a ligand in receptor binding studies.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
Pyridin-4-ylboronic acid: This compound features a pyridinyl group and is used in similar applications in organic synthesis and medicinal chemistry.
tert-Butyl 4-aminopiperidine-1-carboxylate: This compound has a similar piperazine ring structure and is used as an intermediate in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(4-pyridin-4-ylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-21(2,3)26-20(25)24-14-12-23(13-15-24)16-17-4-6-18(7-5-17)19-8-10-22-11-9-19/h4-11H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFFLEVYIWTGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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